Guanoctine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanoctine typically involves the reaction of cyanamide and guanidine under high-temperature conditions. This reaction can be carried out in solution or in a melt, often resulting in the formation of this compound along with other guanidine derivatives . Another method involves the use of biguanides and carboxylic acid derivatives, although this approach often yields low purity and requires extensive purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Guanoctine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Guanoctine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of guanoctine involves its interaction with several molecular targets and pathways. It is known to modulate adenosine transmission, which plays a crucial role in its neuroprotective and anti-tumorigenic effects . This compound activates intracellular signaling pathways that promote neuroprotection and regeneration in the central nervous system .
Comparison with Similar Compounds
Guanoctine is similar to other purine nucleosides, such as guanosine, deoxyguanosine, and isoguanosine. it is unique in its specific neuroprotective and regenerative properties . Similar compounds include:
Guanosine: A purine nucleoside with neuroprotective properties.
Deoxyguanosine: A deoxyribonucleoside involved in DNA synthesis.
Isoguanosine: A structural isomer of guanosine with distinct biological activities.
This compound stands out due to its specific applications in neuroprotection and its potential therapeutic benefits in treating neurodegenerative diseases and brain tumors .
Properties
CAS No. |
3658-25-1 |
---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C9H21N3/c1-8(2,3)6-9(4,5)12-7(10)11/h6H2,1-5H3,(H4,10,11,12) |
InChI Key |
BCPFWSWROVXGQA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)N=C(N)N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C(N)N |
Key on ui other cas no. |
3658-25-1 |
Origin of Product |
United States |
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